An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-imidazol-1-yl)benzaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-imidazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core of a Versatile Building Block
4-(1H-imidazol-1-yl)benzaldehyde stands as a pivotal molecule in the landscape of medicinal chemistry and materials science. Its unique structural composition, featuring a reactive aldehyde group appended to a phenyl ring which is, in turn, substituted with an imidazole moiety, confers upon it a versatile reactivity profile. This makes it a sought-after precursor for the synthesis of a diverse array of compounds with significant biological activities, including antifungal and antibacterial agents.[1] A thorough understanding of its physicochemical properties is, therefore, not merely an academic exercise but a fundamental prerequisite for its effective utilization in drug design, synthesis optimization, and the development of novel chemical entities. This guide provides a comprehensive exploration of these properties, grounded in experimental data and established scientific principles, to empower researchers in their scientific endeavors.
I. Molecular and Structural Characteristics
At the heart of its properties lies the molecular architecture of 4-(1H-imidazol-1-yl)benzaldehyde.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H1 [label="H"]; O1 [label="O"]; N1 [label="N"]; C8 [label="C"]; H2 [label="H"]; C9 [label="C"]; H3 [label="H"]; N2 [label="N"]; C10 [label="C"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Aldehyde group C4 -- C7; C7 -- H1; C7 -- O1 [style=double];
// Imidazole ring C1 -- N1; N1 -- C8; C8 -- H2; C8 -- C9; C9 -- H3; C9 -- N2; N2 -- C10; C10 -- H4; C10 -- N1;
// Hydrogens on benzene ring C2 -- H5; C3 -- H6; C5 -- H7; C6 -- H8;
// Positioning - you might need to adjust these values C1 [pos="0,0!"]; C2 [pos="1,1!"]; C3 [pos="2,0!"]; C4 [pos="2,-1!"]; C5 [pos="1,-2!"]; C6 [pos="0,-1!"]; C7 [pos="3,-2!"]; H1 [pos="3.5,-2.5!"]; O1 [pos="3.5,-1.5!"]; N1 [pos="-1,0!"]; C8 [pos="-1.5,1!"]; H2 [pos="-1.5,1.5!"]; C9 [pos="-2.5,0.5!"]; H3 [pos="-3,0.8!"]; N2 [pos="-2.5,-0.5!"]; C10 [pos="-1.5,-1!"]; H4 [pos="-1.5,-1.5!"]; H5 [pos="1,1.5!"]; H6 [pos="2.5,0.5!"]; H7 [pos="1,-2.5!"]; H8 [pos="-0.5,-1.5!"]; } केंद Figure 1: Chemical structure of 4-(1H-imidazol-1-yl)benzaldehyde.
The molecule is characterized by a planar phenyl ring, with the angle between the mean planes of the imidazole and arene rings being approximately 24.58 degrees.[2] This structural feature influences the molecule's electronic properties and its interactions in a biological context.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O | [3][4][5][6] |
| Molecular Weight | 172.18 g/mol | [3][4][5][6] |
| CAS Number | 10040-98-9 | [3][4][5][6] |
| InChI Key | DCICUQFMCRPKHZ-UHFFFAOYSA-N | [3] |
| SMILES | O=Cc1ccc(cc1)-n2ccnc2 | [3] |
II. Physicochemical Data
A quantitative understanding of the physicochemical properties is paramount for predicting the behavior of 4-(1H-imidazol-1-yl)benzaldehyde in various experimental settings.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes | Source(s) |
| Melting Point | 153-155 °C | (lit.) | [3] |
| Boiling Point | 351.1 ± 25.0 °C | (Predicted) | |
| pKa | 5.07 ± 0.10 | (Predicted) | |
| Solubility | Soluble in Methanol | Recrystallization solvent | |
| Appearance | Light yellow to yellow to orange powder/crystal |
Expert Insights: The melting point of a compound is a critical indicator of its purity. A sharp melting point range, as observed for 4-(1H-imidazol-1-yl)benzaldehyde, is indicative of a high degree of purity. The predicted boiling point suggests that the compound is a solid at room temperature and has relatively low volatility. The predicted pKa is of particular interest to drug development professionals. The imidazole ring has a basic nitrogen atom, and its pKa will determine the extent of its protonation at physiological pH (around 7.4). A pKa of approximately 5.07 suggests that a significant portion of the molecule will be in its neutral form at physiological pH, which can influence its ability to cross cell membranes.
III. Spectroscopic Profile
Spectroscopic data provides a fingerprint of the molecule, enabling its identification and structural elucidation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules.
¹H NMR (400 MHz, CDCl₃): [2]
-
δ 10.05 (s, 1H, C(O)H): This singlet corresponds to the aldehydic proton, which is highly deshielded due to the electron-withdrawing nature of the carbonyl group.
-
δ 8.03 (d, 2H, Cₐᵣyl H, J = 8.6 Hz): These are the two protons on the phenyl ring that are ortho to the aldehyde group.
-
δ 7.99 (s, 1H, CᵢₘᵢᏧ H): This singlet is assigned to the proton at the C2 position of the imidazole ring.
-
δ 7.60 (d, 2H, Cₐᵣyl H, J = 8.6 Hz): These are the two protons on the phenyl ring that are meta to the aldehyde group.
-
δ 7.39 (m, 1H, CᵢₘᵢᏧ H): This multiplet corresponds to one of the protons on the imidazole ring.
-
δ 7.26 (m, 1H, CᵢₘᵢᏧ H): This multiplet corresponds to the other proton on the imidazole ring.
¹³C NMR (100.6 MHz, CDCl₃): [2]
-
δ 190.48 (C(O)H): The carbonyl carbon of the aldehyde group.
-
δ 141.60 (Cₐᵣyl): The quaternary carbon of the phenyl ring attached to the imidazole nitrogen.
-
δ 135.28 (CᵢₘᵢᏧ H): The C2 carbon of the imidazole ring.
-
δ 134.84 (Cₐᵣyl): The quaternary carbon of the phenyl ring attached to the aldehyde group.
-
δ 131.48 (Cₐᵣyl H): The carbons of the phenyl ring ortho to the aldehyde group.
-
δ 131.23 (CᵢₘᵢᏧ H): The C4/C5 carbons of the imidazole ring.
-
δ 120.97 (Cₐᵣyl H): The carbons of the phenyl ring meta to the aldehyde group.
-
δ 117.54 (CᵢₘᵢᏧ H): The C4/C5 carbons of the imidazole ring.
B. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
IR (ATR, cm⁻¹): [2]
-
3138 (w), 3109 (m): Cₐᵣyl—H stretching vibrations.
-
2818 and 2746 (m): Aldehyde C—H stretching (Fermi doublet).
-
1676 (s): C=O stretching of the aldehyde group.
-
1604 (s), 1519 (s): Aromatic C=C stretching vibrations.
IV. Experimental Protocols
To ensure the reproducibility and accuracy of physicochemical data, standardized experimental protocols are essential.
A. Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, powdered 4-(1H-imidazol-1-yl)benzaldehyde is packed into a thin-walled capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
B. Solubility Assessment (Qualitative)
Principle: The solubility of a compound in a particular solvent is determined by the balance of intermolecular forces between the solute and solvent molecules ("like dissolves like").
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Procedure: To a small, known amount of 4-(1H-imidazol-1-yl)benzaldehyde (e.g., 10 mg) in a test tube, add a small volume of the solvent (e.g., 1 mL).
-
Observation: Vigorously shake or vortex the mixture and observe if the solid dissolves completely. If it does, the compound is soluble. If not, it is insoluble or sparingly soluble. The process can be repeated with gentle heating to assess temperature effects on solubility.[7][8]
C. pKa Determination (UV-Vis Spectrophotometry)
Principle: The pKa of a compound can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH. The imidazole moiety in 4-(1H-imidazol-1-yl)benzaldehyde contains a chromophore that is sensitive to protonation.
-
Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
-
Sample Preparation: A stock solution of 4-(1H-imidazol-1-yl)benzaldehyde is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are then added to each buffer solution to achieve a constant final concentration.
-
UV-Vis Measurement: The UV-Vis spectrum of the compound in each buffer solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.
V. Synthesis and Reactivity
4-(1H-imidazol-1-yl)benzaldehyde is typically synthesized via a nucleophilic aromatic substitution reaction between imidazole and a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde, in the presence of a base like potassium carbonate and a suitable solvent like dimethylformamide (DMF).
The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including:
-
Reductive amination: To form corresponding amines.
-
Wittig reaction: To form alkenes.
-
Aldol condensation: To form α,β-unsaturated ketones.
-
Oxidation: To form the corresponding carboxylic acid.
The imidazole ring can also participate in reactions, such as N-alkylation or coordination with metal ions.
VI. Applications in Research and Development
The unique combination of a reactive aldehyde and a biologically relevant imidazole moiety makes 4-(1H-imidazol-1-yl)benzaldehyde a valuable starting material in several areas:
-
Drug Discovery: It serves as a key building block for the synthesis of compounds with potential therapeutic applications, including antifungal, antibacterial, and anticancer agents.
-
Materials Science: The imidazole group can act as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and photophysical properties.
-
Chemical Probes: Derivatives of this compound can be designed as fluorescent probes for sensing and imaging applications.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 4-(1H-imidazol-1-yl)benzaldehyde. A comprehensive understanding of its molecular structure, physical constants, and spectroscopic characteristics, coupled with robust experimental protocols, is crucial for its effective application in scientific research and development. The data and methodologies presented herein are intended to serve as a valuable resource for scientists working with this versatile and important chemical compound.
References
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